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Compound of Interest

Compound Name: Isobutyl isobutyrate

Cat. No.: B1662107 Get Quote

Isobutyl isobutyrate, a volatile ester with the chemical formula C8H16O2, is a key ingredient

in the flavor and fragrance industry, prized for its characteristic sweet, fruity aroma reminiscent

of pineapple and grape skin.[1][2][3][4] This colorless liquid is utilized in a wide array of

consumer products, from food and beverages to perfumes and cosmetics, to impart a pleasant

and recognizable scent and taste.[2] This document provides detailed application notes and

experimental protocols for researchers, scientists, and drug development professionals

interested in the chemistry and application of isobutyl isobutyrate.

Application Notes
Isobutyl isobutyrate's primary application lies in its function as a flavoring and fragrance

agent.[2] Its pleasant fruity odor makes it a valuable component in the formulation of various

consumer goods.

In the flavor industry, isobutyl isobutyrate is a crucial component in creating pineapple and

other fruity flavor profiles.[5][6] It is often blended with other esters and aroma compounds to

achieve a desired taste sensation in products such as beverages, candies, baked goods, and

ice cream.[5]

In the fragrance industry, this ester contributes to the fruity and sweet notes in perfumes,

colognes, and other scented products.[2] Its volatility allows it to contribute to the top and

middle notes of a fragrance, providing an initial burst of fruity aroma.
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Beyond its aromatic properties, isobutyl isobutyrate also serves as a solvent in some

industrial applications.[1]

Sensory Profile
The sensory characteristics of isobutyl isobutyrate are central to its use. Its odor is described

as fruity, ethereal, and reminiscent of pineapple, grape skin, and banana.[4][7] The taste is

similarly characterized as fruity and pineapple-like.[7]

Quantitative Data
The concentration of isobutyl isobutyrate in final products is carefully controlled to achieve

the desired sensory impact. The following tables summarize key quantitative data related to its

physical properties and application levels.

Property Value

Molecular Weight 144.21 g/mol

Boiling Point 148.6 °C at 760 mmHg

Melting Point -80.6 °C

Flash Point 37 °C

Density 0.853-0.857 g/cm³ at 20°C

Vapor Pressure 4.33 mmHg at 25 °C

Solubility in Water Insoluble

Odor Threshold No definitive value found in the literature.

Table 1: Physical and Chemical Properties of Isobutyl Isobutyrate.[1][3][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Quantification_of_Isoamyl_Butyrate_in_Food_and_Beverage_Matrices.pdf
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://fragranceconservatory.com/ingredient/isobutyl-isobutyrate
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AI-72109-Beverages-Analysis-Applications-Notebook-AI72109-EN.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/AI-72109-Beverages-Analysis-Applications-Notebook-AI72109-EN.pdf
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_Quantification_of_Isoamyl_Butyrate_in_Food_and_Beverage_Matrices.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpropyl%20isobutyrate
https://studylib.net/doc/25588006/fischer-esterification-lab-report
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application Category Product Examples

Typical Concentration
Range (as part of
flavor/fragrance
formulation)

Flavor Formulations
Pineapple, Tropical Fruit

Blends

Variable, can be a significant

component in pineapple

accords.[5]

Beverages
Fruit juices, soft drinks,

alcoholic beverages

Trace amounts up to several

ppm.

Confectionery
Hard candies, chewing gum,

jellies
Low ppm levels.

Baked Goods Cookies, cakes, pastries Low ppm levels.

Fragrance Concentrates
Perfumes, colognes, body

sprays

Can be used up to 8% in the

fragrance concentrate.

Table 2: Illustrative Concentration Levels of Isobutyl Isobutyrate in Various Applications.

Experimental Protocols
Synthesis of Isobutyl Isobutyrate via Fischer
Esterification
This protocol describes the laboratory synthesis of isobutyl isobutyrate from isobutyric acid

and isobutanol using an acid catalyst.[8][9][10][11]

Materials:

Isobutyric acid

Isobutanol

Concentrated sulfuric acid (catalyst)

5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Diethyl ether (solvent)

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Erlenmeyer flask

Distillation apparatus

Procedure:

In a round-bottom flask, combine 1.0 mole of isobutyric acid and 1.2 moles of isobutanol.

Slowly add 0.1 moles (approximately 5.4 mL) of concentrated sulfuric acid to the mixture

while stirring.

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash with 50 mL of deionized water.

Separate the organic layer and wash it with 50 mL of 5% sodium bicarbonate solution to

neutralize any remaining acid. Check for the cessation of gas evolution.

Wash the organic layer with 50 mL of brine.

Dry the organic layer over anhydrous sodium sulfate.

Decant the dried liquid into a distillation flask.
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Purify the isobutyl isobutyrate by fractional distillation, collecting the fraction boiling at

approximately 148-150 °C.

Quantification of Isobutyl Isobutyrate in a Beverage
Matrix by GC-MS
This protocol provides a general method for the quantitative analysis of isobutyl isobutyrate in

a liquid beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).[1][12][13]

[14]

Materials and Equipment:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Headspace autosampler (optional, for volatile analysis)

GC column (e.g., DB-5ms or equivalent)

Helium (carrier gas)

Isobutyl isobutyrate standard

Internal standard (e.g., d-limonene)

Volumetric flasks and pipettes

Sample vials

Procedure:

Sample Preparation:

Degas carbonated beverages by sonication.

For clear beverages, directly transfer a known volume (e.g., 5 mL) into a headspace vial.

For beverages with suspended solids, centrifuge the sample and use the supernatant.
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Spike the sample with a known concentration of the internal standard.

GC-MS Analysis:

Injector: Splitless mode, 250 °C.

Oven Program: Start at 40 °C for 2 minutes, ramp to 150 °C at 5 °C/min, then ramp to 250

°C at 15 °C/min and hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

Quantification:

Prepare a calibration curve using standards of isobutyl isobutyrate of known

concentrations.

Identify the isobutyl isobutyrate peak in the chromatogram based on its retention time

and mass spectrum.

Integrate the peak areas of isobutyl isobutyrate and the internal standard.

Calculate the concentration of isobutyl isobutyrate in the sample using the calibration

curve.

Sensory Evaluation of Flavor Intensity
This protocol outlines a basic sensory evaluation to determine the perceived intensity of

isobutyl isobutyrate in a model solution.[15][16][17][18][19]

Materials:

A panel of trained sensory assessors (typically 8-12).

Isobutyl isobutyrate solutions of varying concentrations in a neutral base (e.g., water with a

small amount of ethanol to aid solubility).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://ec.europa.eu/programmes/erasmus-plus/project-result-content/5849bdbf-8ca0-4b9d-b36e-668b38dd8912/Sensory-Assessment-ENG.pdf
https://www.foodresearchlab.com/blog/rte-rtc/sensory-evaluation-methods-for-food-and-beverage-products/
https://tastingcoffee.com/papers-full/sensory-attribute-specifications-and-quality-control/
https://foodsafety.institute/food-fundamentals-chemistry/descriptive-tests-sensory-evaluation-profiling/
https://www.sensorysociety.org/knowledge/sspwiki/Pages/Flavor%20Profile.aspx
https://www.benchchem.com/product/b1662107?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference standards for intensity scaling (e.g., a series of sucrose solutions for sweetness

intensity).

Odor-free sample cups.

Data collection forms or software.

Procedure:

Panelist Training: Train panelists to recognize the aroma and taste of isobutyl isobutyrate
and to use the intensity scale consistently.

Sample Preparation: Prepare a series of coded, randomized samples of isobutyl
isobutyrate at different concentrations.

Evaluation:

Panelists should cleanse their palate with water between samples.

Present the samples to the panelists in a controlled environment.

Instruct panelists to rate the perceived fruity/pineapple intensity of each sample on a

labeled magnitude scale (e.g., a 9-point hedonic scale from "extremely weak" to

"extremely strong").[16]

Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine if

there are significant differences in perceived intensity between the different concentrations.

Visualizations
The following diagrams illustrate key workflows related to the application and analysis of

isobutyl isobutyrate.
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Caption: Workflow for the synthesis of isobutyl isobutyrate.
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Caption: Quality control workflow for isobutyl isobutyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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